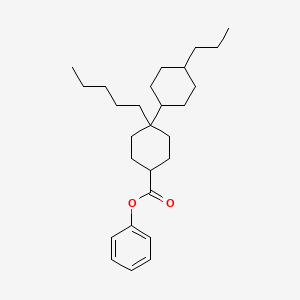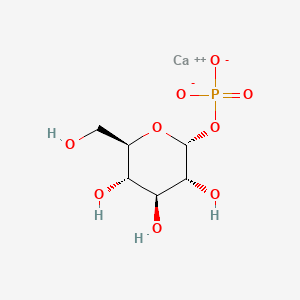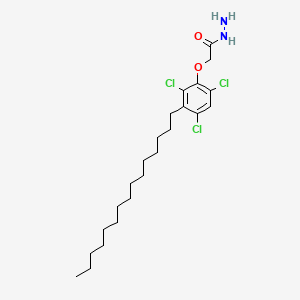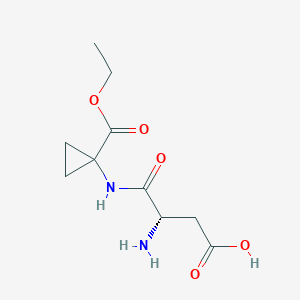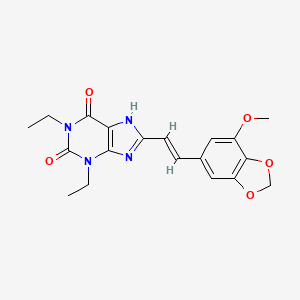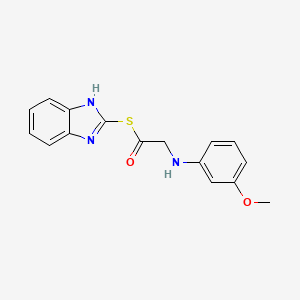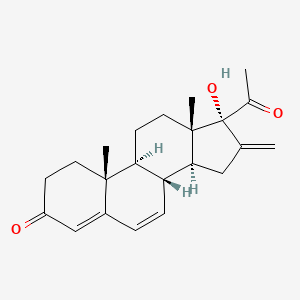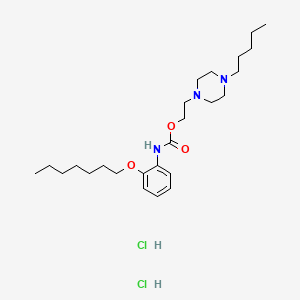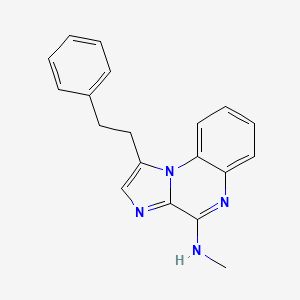
Kxz9LA2QV7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kxz9LA2QV7, also known as EAPB-0203, is a member of the imidazoquinoxaline family. This compound has garnered significant attention due to its potent biological activities, particularly in the field of oncology. The molecular formula of this compound is C19H18N4, and it has a molecular weight of 302.373 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kxz9LA2QV7 involves the formation of the imidazoquinoxaline core structure. The synthetic route typically starts with the condensation of 2-phenylethylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable nitrile to yield the imidazoquinoxaline core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Kxz9LA2QV7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazoquinoxaline core to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazoquinoxalines .
Applications De Recherche Scientifique
Kxz9LA2QV7 has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Exhibits potent anticancer activity, particularly against T-cell lymphomas and HTLV-I–associated adult T-cell leukemia/lymphoma.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
Kxz9LA2QV7 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound down-regulates antiapoptotic proteins such as c-IAP-1 and Bcl-XL, leading to the loss of mitochondrial membrane potential and the release of cytochrome c. This triggers the activation of caspases, particularly caspase 9 and caspase 3, resulting in programmed cell death. Additionally, this compound stabilizes p21 and p53 proteins in HTLV-I–transformed cells, further promoting apoptosis .
Comparaison Avec Des Composés Similaires
Kxz9LA2QV7 is unique among imidazoquinoxalines due to its potent anticancer activity and ability to induce apoptosis without a prominent pro-inflammatory response. Similar compounds include:
Imiquimod: An immune response modifier used topically for treating genital warts and certain skin cancers.
EAPB-0503: Another imidazoquinoxaline derivative with similar anticancer properties but different molecular targets.
This compound stands out due to its specific mechanism of action and higher cytotoxicity against certain cancer cell lines .
Propriétés
Numéro CAS |
681284-86-6 |
|---|---|
Formule moléculaire |
C19H18N4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N-methyl-1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C19H18N4/c1-20-18-19-21-13-15(12-11-14-7-3-2-4-8-14)23(19)17-10-6-5-9-16(17)22-18/h2-10,13H,11-12H2,1H3,(H,20,22) |
Clé InChI |
HOACPUXUWCASLE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC2=CC=CC=C2N3C1=NC=C3CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



